![molecular formula C9H11BO4 B067911 3-(4-boronophenyl)propanoic Acid CAS No. 166316-48-9](/img/structure/B67911.png)
3-(4-boronophenyl)propanoic Acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acid derivatives often involves reactions with 1,3-diketones in the presence of solvents like methanol or propanol. This process can lead to the formation of six-membered boron chelates, highlighting the reactivity of boronic acids in forming complex structures (Barba et al., 2010). Additionally, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline through a series of reactions including lithium-bromine exchange and hydrolysis illustrates the diverse synthetic routes available for boronic acid derivatives (Das et al., 2003).
Molecular Structure Analysis
The molecular structure and stereochemistry of boronic acid derivatives can be determined using techniques like X-ray single crystal diffraction analysis. This approach has been successfully applied to analyze the crystal structure of derivatives, shedding light on their geometric and electronic characteristics (Chen et al., 2016).
Chemical Reactions and Properties
Boronic acids engage in various chemical reactions, including condensation reactions with 1,3-diketones to form macrocyclic compounds and other complex structures. Their reactivity is influenced by the presence of amino groups and the solvent medium, which can dictate the formation of specific chelate structures (Barba et al., 2010).
Physical Properties Analysis
The physical properties of boronic acid derivatives, such as their solubility, melting points, and crystalline structure, can be profoundly affected by the specifics of their molecular structure. The use of X-ray diffraction and other spectroscopic methods provides valuable insights into these properties, facilitating the understanding of how molecular variations influence physical characteristics (Chen et al., 2016).
Chemical Properties Analysis
The chemical properties of boronic acid derivatives, including their reactivity in various organic reactions, are central to their utility in synthetic chemistry. Studies on compounds like 3-(4-boronophenyl)propanoic acid and its analogs have revealed their potential in forming chelates, engaging in cross-coupling reactions, and serving as catalysts or reagents in organic synthesis (Barba et al., 2010; Das et al., 2003).
Scientific Research Applications
Lewis Acid Applications in Chemistry : Tris(pentafluorophenyl)borane, a strong boron Lewis acid, has been increasingly used as a catalyst or stoichiometric reagent in organic and organometallic chemistry, including catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions (Erker, 2005).
Medical Applications : 4-Boronophenylalanine (BPA) is clinically used for the treatment of malignant melanoma and brain tumors in neutron capture therapy. Research has focused on the enantioselective synthesis of L-BPA for improved incorporation into melanoma cells (Nakamura, Fujiwara, & Yamamoto, 1998).
Catalysis in Organic Synthesis : Boronic acid catalysis is gaining importance in organic synthesis. One study demonstrates a new boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals in a highly enantioselective manner (Hashimoto, Gálvez, & Maruoka, 2015).
Fluorescence Probes in Biomedical Imaging : A new boronic acid derivative was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions, showing potential in biological imaging and water sample analysis (Selvaraj et al., 2019).
Applications in Organic Electronics and Photonics : Four-coordinate boron(III) complexes synthesized using boronic acids have applications in luminescent materials for organic electronics and photonics, as well as sensing and imaging probes for biomedical purposes (Sadu, Bin, Lee, & Lee, 2017).
Boron-dipyrromethene (BODIPY) Stability Studies : Stability of BODIPY dyes, which are significant in bioanalytical and bioimaging applications, was studied to understand the role of substituents at boron, affecting their stability under acidic conditions (Wang, Vicente, Mason, & Bobadova-Parvanova, 2018).
Antioxidant Properties of Triazoles : Research into the synthesis and antioxidant activity of (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles demonstrates the potential of these compounds in pharmaceutical applications (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
properties
IUPAC Name |
3-(4-boronophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5,13-14H,3,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSARXNVXCRDIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397544 | |
Record name | 3-(4-boronophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
166316-48-9 | |
Record name | 3-(4-boronophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Carboxyethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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